molecular formula C12H17NO B8749524 Hexanilide CAS No. 621-15-8

Hexanilide

Cat. No.: B8749524
CAS No.: 621-15-8
M. Wt: 191.27 g/mol
InChI Key: JBTCHCWUNMZNEO-UHFFFAOYSA-N
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Description

Hexanilide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

621-15-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-phenylhexanamide

InChI

InChI=1S/C12H17NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,13,14)

InChI Key

JBTCHCWUNMZNEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One hundred grams of I, 4-n-butylaniline, were stirred with 500 grams H2O and 410 grams acetic anhydride added all at once. The temperature rose spontaneously to 45° C. and was raised briefly to 85° C, to bring all the solids into solution. Slow cooling, filtration, and overnight air drying gave 117.4 grams (92%) white plates of II, 4-butylacetanilide, mp 104°-105° C. (lit.1, mp 107° C). This 117.4 grams II were stirred with 486 grams acetic anhydride and 284 ml. 71% HNO3 added at such a rate that, after a brief induction period and with ice cooling, the temperature was kept at 30°-35° C. The reaction mixture was stirred 30 minutes at 5° C, then 300 grams ice, followed by 600 ml. H2O were added and the yellow solid filtered, washed copiously with H2O, and air dried to give 129.9 grams (90%) bright yellow III, 4-butyl-2-nitroacetanilide, mp 71°-73° C (lit.1, mp 76° C).
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Synthesis routes and methods II

Procedure details

2-nitro-4-n-butylaniline intermediate compound 150 g of a 4-n-butyl-aniline were treated with 300 ml of acetic anhydride at 70° C. for 1 hour and then cooled to 10° C. After filtering the solid product on a Buchner funnel and drying at 60° C. under vacuum, 183 g of 4-n-butyl-acetanilide were obtained. 183 g of 4-n-butylacetanilide were dissolved in 300 ml of acetic acid and this solution, cooled at 5°-10° C., was added to a wellstirred mixture obtained by mixing 123 ml of nitric acid at a density of 1.4 and 325 ml of nitric acid at a density of 1.52. The temperature was kept below 5° C. during the whole addition and at the end the stirring was continued for 4 hours. The reaction mixture was then poured into 4 liters of ice and water under stirring, thus obtaining a yellow solid product that was filtered on a Buchner funnel and purified by recrystallization from ethanol. 217.4 g of 2-nitro-4-n-butyl-acetanilide were obtained and treated with 1,500 ml of toluolated ethanol and 600 ml of concentrated hydrochloric acid. The solution obtained was heated to reflux for two hours and the solvents removed under vacuum using a rotary evaporator. The oil residue, the analysis of which is reported hereinbelow, was used for the preparation of compound 1 without further purification.
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